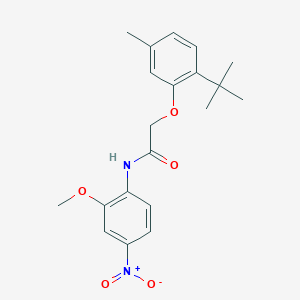![molecular formula C31H25NO B4919028 3-Benzyl-1-methyl-2,4-diphenyl-3H,4H-chromeno[3,4-B]pyrrole](/img/structure/B4919028.png)
3-Benzyl-1-methyl-2,4-diphenyl-3H,4H-chromeno[3,4-B]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1-methyl-2,4-diphenyl-3H,4H-chromeno[3,4-B]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-methyl-2,4-diphenyl-3H,4H-chromeno[3,4-B]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable intermediate, followed by cyclization and functional group modifications to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-1-methyl-2,4-diphenyl-3H,4H-chromeno[3,4-B]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-1-methyl-2,4-diphenyl-3H,4H-chromeno[3,4-B]pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Benzyl-1-methyl-2,4-diphenyl-3H,4H-chromeno[3,4-B]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-1-methyl-2,4-diphenyl-3H,4H-chromeno[3,4-B]pyrrole: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of chromeno and pyrrole rings, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
3-benzyl-1-methyl-2,4-diphenyl-4H-chromeno[3,4-b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25NO/c1-22-28-26-19-11-12-20-27(26)33-31(25-17-9-4-10-18-25)30(28)32(21-23-13-5-2-6-14-23)29(22)24-15-7-3-8-16-24/h2-20,31H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBHKCAWYYCSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=CC=CC=C3OC2C4=CC=CC=C4)CC5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorobenzyl)thio]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4918953.png)

![N-cyclohexyl-N-methyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4918962.png)
![2,4,6-Tribromo-3-(3-propylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol](/img/structure/B4918965.png)
![1-isopropyl-N-[(2-phenoxy-3-pyridinyl)methyl]-4-piperidinamine](/img/structure/B4918980.png)
![(5Z)-3-(4-fluorophenyl)-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4918988.png)
![4-[(4-chlorophenyl)thio]-N-(3-methoxypropyl)-1-butanamine](/img/structure/B4918998.png)

![N-(5-chloro-2-methylphenyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4919018.png)
![4-bromo-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B4919024.png)
![2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}pyrimidine](/img/structure/B4919036.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)-N'-phenylthiourea](/img/structure/B4919043.png)

![4-phenyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide](/img/structure/B4919074.png)
